molecular formula C9H5Br2N B1434691 1,7-Dibromoisoquinoline CAS No. 1368062-49-0

1,7-Dibromoisoquinoline

Cat. No. B1434691
M. Wt: 286.95 g/mol
InChI Key: GGZBNOYQINRFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 1,7-Dibromoisoquinoline is C9H5Br2N . It has a molecular weight of 286.95 g/mol . The structure is comprised of a benzene ring fused to a pyridine ring, with two bromine atoms attached.

Scientific Research Applications

Asymmetric Synthesis

One significant application of dibromoisoquinoline derivatives is in the field of asymmetric synthesis. For instance, 5,8-Dibromoisoquinoline derivatives have been utilized to react with nucleophiles in the presence of an acyl chloride derived from (S)-alanine, leading to the formation of 1,2-addition products. This method has shown good chemical yields and high stereoselectivity, providing a general approach to synthesize asymmetric 1-substituted tetrahydroisoquinolines (Itoh, Nagata, Miyazaki, Kameoka, & Ohsawa, 2001).

Antitumor Activity

Dibenzoisoquinoline derivatives, such as 7-Amino-6-bromoisoquinoline-5,8-quinone, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. These compounds have demonstrated moderate to high potency, indicating their potential as antitumor agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Ring Transformation Reactions

Research has also focused on the reactions of aminobromo- and dibromoisoquinolines with potassium amide in liquid ammonia. These reactions have led to interesting transformations, including ring opening and ring contraction, depending on the substituents' positions. Such studies contribute to the understanding of chemical reactivity and the development of new synthetic methodologies (Sanders, Dijk, & Hertog, 2010).

Dopaminergic Activity

Another area of interest is the synthesis of new 1-aryl tetrahydroisoquinolines and their evaluation for dopaminergic activity. These compounds have been prepared with various substitution patterns and studied for their affinity and selectivity for D1 and D2 dopaminergic receptors. The research aims to explore the structure-activity relationship and develop new therapeutic agents for disorders related to dopaminergic dysfunction (Lucena-Serrano, Lucena-Serrano, Rivera, López-Romero, Valpuesta, & Díaz, 2018).

Safety And Hazards

While specific safety data for 1,7-Dibromoisoquinoline is not available, it’s important to handle all chemical compounds with care. General precautions include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

1,7-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZBNOYQINRFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dibromoisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-Dibromoisoquinoline
Reactant of Route 2
Reactant of Route 2
1,7-Dibromoisoquinoline
Reactant of Route 3
Reactant of Route 3
1,7-Dibromoisoquinoline
Reactant of Route 4
1,7-Dibromoisoquinoline
Reactant of Route 5
1,7-Dibromoisoquinoline
Reactant of Route 6
Reactant of Route 6
1,7-Dibromoisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.